molecular formula C19H26N4O2 B2364699 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide CAS No. 946302-86-9

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide

Cat. No.: B2364699
CAS No.: 946302-86-9
M. Wt: 342.443
InChI Key: MOXNLTIJLZPDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with ethoxy and methyl groups, an amino linkage to a phenyl ring, and an ethylbutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, which is then functionalized with ethoxy and methyl groups. This intermediate is then reacted with an aniline derivative to form the amino linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl or pyrimidine derivatives.

Scientific Research Applications

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide
  • N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Uniqueness

Compared to similar compounds, N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide may exhibit unique properties such as enhanced stability, specific binding affinity, or distinct biological activity. These differences can make it more suitable for certain applications, such as targeted drug development or specialized industrial processes.

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-ethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-5-14(6-2)19(24)23-16-10-8-15(9-11-16)22-17-12-18(25-7-3)21-13(4)20-17/h8-12,14H,5-7H2,1-4H3,(H,23,24)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXNLTIJLZPDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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